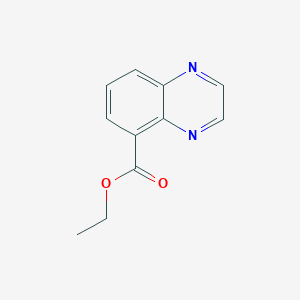

Ethyl Quinoxaline-5-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

ethyl quinoxaline-5-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)8-4-3-5-9-10(8)13-7-6-12-9/h3-7H,2H2,1H3 |

InChI Key |

VJXUQLGJDXYGBS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C(=CC=C1)N=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Quinoxaline-5-carboxylate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl quinoxaline-5-carboxylate is a heterocyclic compound belonging to the quinoxaline family, which is recognized for its significant pharmacological potential. Quinoxaline derivatives are integral to a variety of biologically active molecules, demonstrating a broad spectrum of activities, including antibacterial, and antiprotozoal properties.[1] This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide also outlines a probable synthetic route and discusses its expected spectroscopic characteristics based on the analysis of related quinoxaline structures.

Chemical Structure and Properties

This compound possesses a core bicyclic structure where a benzene ring is fused to a pyrazine ring. An ethyl carboxylate group is attached at the 5-position of this quinoxaline framework.

Systematic IUPAC Name: this compound CAS Number: 7044-09-9

Structural Formula

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Quinoxaline Esters

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, has emerged as a "privileged" structure in medicinal chemistry. Its derivatives, particularly quinoxaline esters, have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activity screening of these compounds, focusing on their anticancer, anti-inflammatory, antimicrobial, and antiprotozoal properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to facilitate further research and drug discovery efforts in this exciting field.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Novel quinoxaline esters have shown significant potential as anticancer agents by interfering with key cellular processes such as cell proliferation, apoptosis, and angiogenesis.

In Vitro Cytotoxicity Screening

A primary method for evaluating the anticancer potential of novel quinoxaline esters is through in vitro cytotoxicity assays against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Novel Quinoxaline Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| VIIIa | Hep G2 | MTT | 9.8 | [1] |

| VIIIc | MCF-7 | MTT | 9.0 | [1] |

| XVa | MCF-7 | MTT | 5.3 | [1] |

| Compound 9 | MCF-7 | MTT | - | [2] |

| DEQX | Ht-29 | Cell Viability | Concentration-dependent reduction | [3] |

| OAQX | Ht-29 | Cell Viability | Concentration-dependent reduction | [3] |

IC50: Half-maximal inhibitory concentration. MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay. Hep G2: Human liver cancer cell line. MCF-7: Human breast cancer cell line. Ht-29: Human colon cancer cell line.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of novel quinoxaline esters on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, Hep G2)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Novel quinoxaline ester compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline ester compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Mechanism of Action: Signaling Pathways

Quinoxaline derivatives have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer progression. For instance, some compounds modulate the phosphorylation of IKKβ, a key kinase in the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation[4]. Another mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis[2].

Caption: NF-κB signaling pathway inhibition by quinoxaline esters.

Anti-inflammatory Activity: Modulating Inflammatory Mediators

Several novel quinoxaline derivatives have exhibited potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

In Vivo and In Vitro Anti-inflammatory Screening

The anti-inflammatory effects of these compounds are often evaluated using both in vivo models, such as the carrageenan-induced paw edema test in rats, and in vitro assays that measure the inhibition of inflammatory enzymes and mediators.

Table 2: Anti-inflammatory Activity of Novel Quinoxaline Derivatives

| Compound | Model/Assay | Activity | Reference |

| 7b | Carrageenan-induced rat paw edema | 41% inhibition | [5][6] |

| Indomethacin (Ref.) | Carrageenan-induced rat paw edema | 47% inhibition | [5][6] |

| DEQX | Mouse carrageenan peritonitis | Reduction in leukocyte migration & IL-1β, TNF-α levels | [3] |

| OAQX | Mouse carrageenan peritonitis | Reduction in leukocyte migration & IL-1β, TNF-α levels | [3] |

| 6a | sPLA2 inhibition | IC50 = 0.0475 µM | [7][8] |

| 6c | α-glucosidase inhibition | IC50 = 0.0953 µM | [7][8] |

Ref.: Reference compound. sPLA2: secretory Phospholipase A2.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This protocol describes a standard in vivo method for assessing the anti-inflammatory activity of quinoxaline esters.

Materials:

-

Wistar rats (150-200 g)

-

Novel quinoxaline ester compounds

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer

-

Reference drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping: Divide the rats into groups: control, reference, and test groups (different doses of quinoxaline esters).

-

Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives the vehicle.

-

Carrageenan Injection: After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory properties of quinoxalines are attributed to their ability to inhibit the expression of various inflammatory modulators, including cyclooxygenase (COX), cytokines like IL-1β and TNF-α, and key signaling molecules such as NF-κB and p38α MAPK[9].

Caption: Inhibition of arachidonic acid metabolism by quinoxaline esters.

Antimicrobial and Antiprotozoal Activities

Quinoxaline derivatives have also been investigated for their efficacy against a range of microbial pathogens, including bacteria, fungi, and protozoa.

In Vitro Screening

The antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC) or the zone of inhibition against various microorganisms.

Table 3: Antimicrobial and Antiprotozoal Activity of Quinoxaline Derivatives

| Compound Series | Organism | Activity | Reference |

| Quinoxaline Schiff bases | Staphylococcus aureus, E. coli | Antimicrobial activity | [10] |

| 1,6-substituted-[3][5][11]ditriazolo[4,3-a:3',4'-c]quinoxaline | Candida albicans | Antifungal activity | [12] |

| Quinoxaline 1,4-di-N-oxides | Mycobacterium tuberculosis | 99-100% inhibition | [13] |

| 7-carboxylate QdNOs | Entamoeba histolytica | IC50 = 0.331 to 3.56 µM | [14] |

| Compounds 1a and 2a | Plasmodium falciparum (FCR-3 strain) | Antimalarial activity | [15] |

QdNOs: Quinoxaline 1,4-di-N-oxides.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is used to determine the minimum inhibitory concentration of a compound against bacteria.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Novel quinoxaline ester compounds

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the quinoxaline ester compounds in MHB in the wells of a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Overall Experimental Workflow

The screening of novel quinoxaline esters for biological activity typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

Caption: General workflow for biological activity screening.

Conclusion

Novel quinoxaline esters represent a versatile and promising class of compounds with a wide spectrum of biological activities. This guide provides a foundational framework for researchers engaged in the discovery and development of new drugs based on the quinoxaline scaffold. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource to accelerate research efforts and unlock the full therapeutic potential of these remarkable molecules. Further investigations into the structure-activity relationships (SAR) and mechanisms of action will be crucial for the rational design of next-generation quinoxaline-based therapeutics with enhanced potency and safety profiles.

References

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.ekb.eg [journals.ekb.eg]

- 3. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological evaluation of novel quinoxalines as potential nonulcerogenic anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. arcjournals.org [arcjournals.org]

- 13. mdpi.com [mdpi.com]

- 14. Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Spectroscopic characterization of Ethyl Quinoxaline-5-carboxylate (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl Quinoxaline-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. This guide also outlines standardized experimental protocols for acquiring these spectra and presents a logical workflow for the spectroscopic analysis of such compounds.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on established values for its constituent moieties: the quinoxaline core and the ethyl ester group. These predictions serve as a reliable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, with spectra referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | d | 1H | H-2 or H-3 |

| ~8.9 - 9.1 | d | 1H | H-2 or H-3 |

| ~8.2 - 8.4 | m | 2H | H-6, H-8 |

| ~7.7 - 7.9 | m | 1H | H-7 |

| 4.45 | q | 2H | -O-CH₂ -CH₃ |

| 1.45 | t | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 167 | C =O (Ester) |

| ~150 - 152 | C-2 or C-3 |

| ~150 - 152 | C-2 or C-3 |

| ~142 - 144 | C-8a or C-4a |

| ~142 - 144 | C-8a or C-4a |

| ~136 - 138 | C-7 |

| ~130 - 132 | C-5 |

| ~129 - 131 | C-6 |

| ~127 - 129 | C-8 |

| 61.5 | -O-CH₂ -CH₃ |

| 14.5 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted significant IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3050 - 3100 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~2940 | Medium | Aliphatic C-H Stretch (CH₂) |

| ~1720 - 1730 | Strong | C=O Stretch (Ester)[1] |

| ~1600 - 1620 | Medium | C=N Stretch (Quinoxaline ring)[2] |

| ~1450 - 1580 | Medium-Strong | Aromatic C=C Stretch (Quinoxaline ring)[2] |

| ~1250 - 1300 | Strong | Asymmetric C-O-C Stretch (Ester)[1] |

| ~1100 - 1150 | Strong | Symmetric C-O-C Stretch (Ester)[1] |

| ~750 - 850 | Strong | Aromatic C-H Bending (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound are presented below.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Ion |

| 202 | [M]⁺ (Molecular Ion) |

| 173 | [M - C₂H₅]⁺ |

| 157 | [M - OC₂H₅]⁺ |

| 129 | [M - COOC₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C and longer relaxation times.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

EI: Introduce the sample (either directly as a solid or via a GC inlet) into the EI source. Acquire the mass spectrum over a similar mass range.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Workflow for Spectroscopic Characterization

The logical flow for the spectroscopic characterization of a novel compound like this compound is depicted in the following diagram.

References

Quinoxaline Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline core, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has emerged as a "privileged" structure in medicinal chemistry. Its versatile synthetic accessibility and ability to interact with a wide range of biological targets have established it as a cornerstone in the development of novel therapeutic agents. This guide provides a comprehensive overview of the quinoxaline core, detailing its synthesis, biological activities, and therapeutic potential across various disease areas.

Introduction to the Quinoxaline Scaffold

Quinoxaline, also known as benzopyrazine, is a nitrogen-containing heterocyclic compound.[1][2] Its structure provides a unique combination of aromaticity, hydrogen bonding capabilities, and steric features, allowing for diverse chemical modifications and broad biological activity.[2] The synthetic versatility of the quinoxaline ring system has enabled the generation of a vast library of derivatives with a wide spectrum of pharmacological properties.[3]

Synthesis of Quinoxaline Derivatives

The most common and effective method for synthesizing quinoxaline analogues involves the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds.[4] This reaction can be carried out under various conditions, often employing catalysts to improve yields and reaction times.[1][5]

General Experimental Protocol for Quinoxaline Synthesis

The following protocol describes a common method for the synthesis of quinoxaline derivatives:

-

To a solution of an appropriate o-phenylenediamine (1 mmol) in a suitable solvent such as ethanol or toluene (10 mL), add a 1,2-dicarbonyl compound (1 mmol).[1]

-

A catalyst, such as a few drops of acetic acid or a solid-supported catalyst, can be added to the mixture.[6]

-

The reaction mixture is then stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).[1][5]

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired quinoxaline derivative.[1]

Therapeutic Applications of Quinoxaline Derivatives

Quinoxaline-based compounds have demonstrated significant therapeutic potential in a multitude of disease areas, including cancer, infectious diseases, and inflammation.

Anticancer Activity

Quinoxaline derivatives have been extensively investigated for their anticancer properties, exhibiting activity against a wide range of human tumor cell lines.[7][8] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer progression.

Several quinoxaline derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[9] Notably, they have been shown to be competitive inhibitors of ATP at the kinase domain of receptors such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[7][9] Inhibition of these pathways can disrupt tumor angiogenesis and cell proliferation.[10]

Caption: Quinoxaline derivatives inhibiting key cancer signaling pathways.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer drugs.

-

Human cancer cell lines (e.g., HCT116, HepG2, MCF-7) are seeded in 96-well plates and incubated for 24 hours.[11]

-

The cells are then treated with various concentrations of the quinoxaline derivatives and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).[11]

-

After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

The formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO).[11]

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[11]

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound III | PC-3 | 4.11 | [12] |

| Compound IV | PC-3 | 2.11 | [12] |

| Compound 4a | Various | 0.3 - 0.9 | [13] |

| Compound 13 | Various | 0.4 - 0.9 | [13] |

| Compound 35 | Influenza A | low µM | [14] |

| Compound 44 | Influenza A | low µM | [14] |

Antimicrobial Activity

Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[15][16] Quinoxaline 1,4-di-N-oxides (QdNOs) are a particularly active class of these compounds.[2]

The antibacterial action of QdNOs is often attributed to their ability to generate reactive oxygen species (ROS) under anaerobic conditions.[17] This leads to oxidative damage to bacterial DNA and other essential cellular components, ultimately resulting in cell death.[17]

Caption: Mechanism of antimicrobial action of Quinoxaline 1,4-di-N-oxides.

-

A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.[16]

-

Wells are created in the agar using a sterile cork borer.

-

Different concentrations of the synthesized quinoxaline compounds, dissolved in a suitable solvent like DMSO, are added to the wells.[18]

-

A standard antibiotic (e.g., Streptomycin) and the solvent alone serve as positive and negative controls, respectively.[18]

-

The plates are incubated under appropriate conditions for the test microorganism.

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.[16]

| Compound | Microorganism | Zone of Inhibition (mm) | Reference |

| QXN1 | P. aeruginosa | Potent activity | [16] |

| QXN5 | P. aeruginosa | Potent activity | [16] |

| QXN6 | P. aeruginosa | Potent activity | [16] |

| Compound 3f | Various | Broad spectrum | [19] |

| Compound 6b | Various | Broad spectrum | [19] |

Anti-inflammatory Activity

Several quinoxaline derivatives have demonstrated potent anti-inflammatory properties.[20][21] Their mechanism of action often involves the modulation of key inflammatory signaling pathways.

One of the key mechanisms underlying the anti-inflammatory effects of certain quinoxaline derivatives is the suppression of the Toll-like receptor 4 (TLR4) signaling pathway.[22] TLR4 activation by lipopolysaccharide (LPS) triggers a cascade that leads to the activation of transcription factors like NF-κB and IRF3, resulting in the production of pro-inflammatory cytokines.[22][23] Quinoxaline compounds can inhibit this pathway, thereby reducing the inflammatory response.[22]

Caption: Inhibition of the TLR4 signaling pathway by quinoxaline derivatives.

-

A group of rats is administered the test quinoxaline compounds or a standard anti-inflammatory drug (e.g., Indomethacin) orally or intraperitoneally.[20][21]

-

After a specific time, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce edema.

-

The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.[20][21]

-

The percentage of inhibition of edema is calculated for each group compared to the control group (which receives only the vehicle).

| Compound | Assay | Activity | Reference |

| L1 | Carrageenan-induced rat paw edema | 2.25% - 22.95% inhibition | [20] |

| L2 | Carrageenan-induced rat paw edema | 2.25% - 22.95% inhibition | [20] |

| L5 | Carrageenan-induced rat paw edema | 2.25% - 22.95% inhibition | [20] |

| Compound 7b | Carrageenan-induced rat paw edema | 41% inhibition | [24] |

Antiviral Activity

Quinoxaline derivatives have also shown promise as antiviral agents, with activity reported against a range of viruses, including Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV).[25][26]

-

Confluent monolayers of host cells (e.g., Vero cells) are grown in 24-well plates.

-

The cells are infected with a known titer of the virus.

-

After a short adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing different concentrations of the quinoxaline derivative.

-

The plates are incubated until viral plaques are visible.

-

The cells are then fixed and stained, and the number of plaques in each well is counted.

-

The percentage of plaque reduction is calculated relative to the untreated virus control to determine the antiviral activity.[25]

| Compound | Virus | IC50 (µM) | Reference |

| Compound 1a | HCMV | <0.05 | [26] |

| Compound 20 | HCMV | <0.05 | [26] |

Conclusion

The quinoxaline core represents a highly versatile and privileged scaffold in drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives have led to the identification of numerous promising lead compounds in various therapeutic areas. The continued exploration of the chemical space around the quinoxaline nucleus, coupled with a deeper understanding of its mechanisms of action, holds great potential for the development of novel and effective drugs to address unmet medical needs. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the field of quinoxaline-based drug discovery.

References

- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 3. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acgpubs.org [acgpubs.org]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 10. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 14. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]

- 17. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. ijpras.com [ijpras.com]

- 21. sphinxsai.com [sphinxsai.com]

- 22. A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. semanticscholar.org [semanticscholar.org]

- 24. dadun.unav.edu [dadun.unav.edu]

- 25. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of Quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a foundational scaffold for a vast array of derivatives with significant applications.[1][2] These derivatives are pivotal in materials science for the development of organic light-emitting diodes (OLEDs), solar cells, and photopolymerization initiators, and in medicinal chemistry as fluorescent probes for bioimaging and as photosensitizers in photodynamic therapy (PDT).[3][4][5][6] Their utility is intrinsically linked to their diverse and tunable photophysical properties. This guide provides a comprehensive overview of these properties, detailing the experimental protocols for their characterization and summarizing key quantitative data to facilitate research and development.

Core Photophysical Processes

The interaction of quinoxaline derivatives with light is governed by a series of electronic and vibrational relaxation processes. These events, which occur on timescales from femtoseconds to seconds, dictate the fate of the molecule after absorbing a photon. The Jablonski diagram is a standard tool used to illustrate these electronic transitions.[7]

-

Absorption: The process begins with the absorption of a photon, which promotes an electron from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy empty or partially empty orbital, such as the Lowest Unoccupied Molecular Orbital (LUMO). For quinoxaline derivatives, common transitions include π-π* and n-π* transitions.[8]

-

Vibrational Relaxation (VR): Following excitation, the molecule is in a vibrationally excited state. It rapidly loses this excess vibrational energy as heat to the surrounding solvent molecules, relaxing to the lowest vibrational level of the excited electronic state. This is a non-radiative process.

-

Internal Conversion (IC): This is a non-radiative transition between electronic states of the same spin multiplicity (e.g., from a higher excited singlet state S₂ to the first excited singlet state S₁).

-

Fluorescence: A radiative decay process where the molecule returns from the first excited singlet state (S₁) to the ground state (S₀) by emitting a photon. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, with the energy difference known as the Stokes shift.[9]

-

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., from the excited singlet state S₁ to an excited triplet state T₁). This process is crucial for applications like PDT, which rely on the generation of triplet states.[9]

-

Phosphorescence: A radiative decay process from an excited triplet state (T₁) to the ground singlet state (S₀). This transition is "spin-forbidden," making it much slower than fluorescence, with lifetimes ranging from microseconds to seconds.

Caption: Jablonski diagram illustrating key photophysical processes.

Experimental Protocols and Methodologies

Characterizing the photophysical properties of quinoxaline derivatives requires a suite of spectroscopic and computational techniques.

-

Objective: To determine the wavelengths of light a molecule absorbs and to calculate its molar absorptivity.

-

Methodology: A solution of the quinoxaline derivative of a known concentration is prepared in a suitable solvent (e.g., chloroform, DMSO, toluene). The solution is placed in a quartz cuvette. A spectrophotometer passes a beam of light (typically scanning from 200 to 800 nm) through the sample, and the amount of light absorbed at each wavelength is recorded. The resulting spectrum plots absorbance versus wavelength.

-

Objective: To measure the fluorescence emission spectrum and determine the Stokes shift.

-

Methodology: The sample solution is excited at a fixed wavelength, usually the wavelength of maximum absorption (λmax,abs) determined from the UV-Vis spectrum. A fluorometer collects the emitted light at a 90-degree angle to the excitation beam and scans across a range of longer wavelengths. The resulting spectrum plots fluorescence intensity versus emission wavelength.

-

Objective: To quantify the efficiency of the fluorescence process. Φf is the ratio of photons emitted to photons absorbed.

-

Methodology (Relative Method): This is the most common method. The fluorescence intensity and absorbance of the sample are compared to those of a well-characterized standard with a known quantum yield (e.g., quinine sulfate or 9,10-diphenylanthracene).[10] The absorbance of both the sample and standard solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects. The quantum yield is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) Where:

-

Φf is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

-

Objective: To measure the efficiency of singlet oxygen (¹O₂) generation, a key parameter for photosensitizers in PDT.

-

Methodology: This is often done using a chemical trapping agent, such as 1,3-diphenylisobenzofuran (DPBF), which reacts with singlet oxygen, causing its absorption to decrease. The rate of DPBF decomposition is monitored by UV-Vis spectroscopy in the presence of the quinoxaline derivative (the photosensitizer) and a reference photosensitizer with a known ΦΔ (e.g., zinc tetraphenylporphyrin, ZnTPP).[11] The experiment is conducted under irradiation at a specific wavelength. The ΦΔ is calculated by comparing the rate of DPBF bleaching by the sample to that by the standard.

-

Objective: To predict and rationalize the electronic structure and photophysical properties.

-

Methodology: Density Functional Theory (DFT) is used to optimize the ground-state geometry of the molecule and calculate the energies of the HOMO and LUMO. Time-Dependent DFT (TD-DFT) is then used to simulate the electronic transitions, predicting absorption and emission spectra and providing insights into the nature of the excited states (e.g., charge-transfer character).[7][12][13] These calculations are invaluable for designing new derivatives with targeted properties.

Caption: Experimental workflow for characterizing photophysical properties.

Quantitative Data Summary

The photophysical properties of quinoxaline derivatives are highly dependent on their substitution patterns and molecular architecture. The following tables summarize representative data from the literature.

Table 1: Absorption and Emission Properties of Selected Quinoxaline Derivatives

| Derivative Class | Substituents | Solvent | λmax,abs (nm) | λmax,em (nm) | Stokes Shift (nm) | Reference |

| Pyrrolo[1,2-a]quinoxaline (QHH) | Unsubstituted | Toluene | 340 | 398 | 58 | [9] |

| Pyrrolo[1,2-a]quinoxaline (QHH) | Unsubstituted | Methanol | 340 | 407 | 67 | [9] |

| 2,3-Dialkynyl-quinoxaline | Various | Chloroform | 370 - 442 | 386 - 539 | - | [14] |

| Biphenyl-substituted Quinoxaline | Biphenyl | THF | 371 | ≤ 425 | > 54 | [8] |

| Quinoxalinochlorin | Electron-donating | Toluene | > 687 | Red-shifted | - | [11] |

| DFT-studied Dye (Q8) | Twofold Chlorine | - | - | 575.81 | 104.5 | [12] |

Table 2: Quantum Yields and Excited-State Properties

| Derivative Class | Property | Value | Conditions / Standard | Reference |

| Pyrazino[2,3-g]quinoxaline (PQs-PEG5) | Fluorescence QY (Φf) | ~0.55 | - | [5] |

| Pyrazino[2,3-g]quinoxaline (PQs-PEG5) | Singlet Oxygen QY (ΦΔ) | ~0.47 | - | [5] |

| Quinoxalinochlorins | Singlet Oxygen QY (ΦΔ) | High | ZnTPP (ΦΔ=0.73) | [11] |

| Triphenylamine-modified Quinoxaline | 2-Photon Absorption Cross-section | > 160 GM | 780-820 nm range | [6] |

Structure-Property Relationships

The tunability of quinoxaline photophysics stems from the ability to modify its core structure.

-

Effect of Substituents: Electron-donating groups (EDGs) like amino or methoxy groups tend to increase the HOMO energy level and cause a red-shift (bathochromic shift) in both absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups lower the LUMO energy level, also leading to red-shifts. This "push-pull" architecture is a common strategy for tuning properties.[12] For instance, quinoxalinochlorins with electron-donating substituents exhibit high yields of singlet oxygen.[11]

-

Extension of π-Conjugation: Increasing the size of the conjugated π-system, for example by fusing additional aromatic rings or adding conjugated side chains, generally leads to a smaller HOMO-LUMO gap. This results in a significant red-shift in the absorption and emission spectra, moving the activity towards the visible and near-infrared regions.[6]

-

Molecular Rigidity and Aggregation: The photophysical properties can be dramatically different in solution versus the solid state. Many traditional fluorophores suffer from aggregation-caused quenching (ACQ). However, certain quinoxaline derivatives exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated or solid state.[8][9] This is often achieved by incorporating bulky substituents that restrict intramolecular rotation in the aggregate state, thus blocking non-radiative decay pathways.

Caption: Key structure-property relationships in quinoxaline derivatives.

Conclusion

Quinoxaline derivatives represent a versatile and powerful class of compounds with highly tunable photophysical properties. By strategically modifying their molecular structure through the introduction of various substituents and the extension of π-conjugation, researchers can precisely engineer their absorption, emission, and excited-state dynamics. This control allows for the development of advanced materials for optoelectronics and sophisticated tools for biomedical applications, including high-efficiency photosensitizers for PDT and novel fluorophores for advanced cellular imaging. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for harnessing the full potential of these remarkable molecules.

References

- 1. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A water-soluble pyrazino[2,3-g]quinoxaline photosensitizer for high-efficiency one- and two-photon excited bioimaging and photodynamic therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental Techniques for Excited State Characterisation [ouci.dntb.gov.ua]

- 11. worldscientific.com [worldscientific.com]

- 12. Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Enigmatic Mechanism of Action of Ethyl Quinoxaline-5-carboxylate: A Survey of the Broader Quinoxaline Class

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl quinoxaline-5-carboxylate belongs to the quinoxaline family, a class of heterocyclic compounds containing a benzene ring fused to a pyrazine ring.[1] Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[2][3][4] While a specific, detailed mechanism of action for this compound is not extensively documented in publicly available research, an examination of the broader quinoxaline and quinoxaline-carboxylate class of molecules provides valuable insights into its potential pharmacological activities. This guide synthesizes the known biological activities of quinoxaline derivatives, offering a foundational understanding for researchers exploring this chemical space.

Diverse Biological Profile of Quinoxaline Derivatives

Quinoxaline derivatives have been investigated for a multitude of therapeutic applications, demonstrating a remarkable range of biological activities. These activities are often attributed to the ability of the quinoxaline scaffold to interact with various biological targets.

Antimicrobial and Antiparasitic Activity

A significant body of research highlights the potent antimicrobial properties of quinoxaline derivatives. They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as mycobacteria, including Mycobacterium tuberculosis.[5][6] For instance, novel quinoxaline-5-carboxamide derivatives have been synthesized and screened for their antibacterial activity against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes.[5] Furthermore, certain quinoxaline 1,4-di-N-oxide derivatives have demonstrated significant activity against Taenia crassiceps cysts, suggesting a potential role as anthelmintic agents.[7] The mechanism of their antimicrobial action is thought to involve various pathways, including the inhibition of essential enzymes and disruption of microbial cell processes. Some derivatives have also shown promise against protozoan parasites like Trypanosoma cruzi.[7]

Anticancer and Cytotoxic Activity

The anticancer potential of quinoxalines is a major area of investigation. These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines.[2][8] The proposed mechanisms for their anticancer activity are diverse and include:

-

Kinase Inhibition: Several quinoxaline derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression. For example, certain derivatives have been synthesized and evaluated as Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors[9] and VEGFR-2 inhibitors, showing significant antiproliferative effects.[10]

-

Topoisomerase Inhibition: Some quinoxalines may act as topoisomerase inhibitors, interfering with DNA replication and repair in cancer cells.

-

DNA Binding: The planar structure of the quinoxaline ring allows some derivatives to intercalate with DNA, leading to cell cycle arrest and apoptosis.

-

Inhibition of Angiogenesis: By targeting kinases like VEGFR-2, quinoxaline derivatives can inhibit the formation of new blood vessels that supply tumors.[10]

Anti-inflammatory and Antioxidant Activity

Several studies have reported the anti-inflammatory and antioxidant properties of quinoxaline derivatives.[6][11] The anti-inflammatory effects may be attributed to the inhibition of enzymes like lipoxygenase (LOX).[11] The antioxidant activity is linked to the ability of these compounds to scavenge free radicals.[11]

General Synthetic Strategies

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10] Modifications to the quinoxaline core and the introduction of various substituents are key strategies to modulate the biological activity and pharmacokinetic properties of these compounds. For instance, the synthesis of quinoxaline-2-carboxamides is achieved by reacting quinoxaline-2-carboxylic acid with corresponding amines.[12][13]

Experimental Workflows and Methodologies

While specific protocols for this compound are not available, the following diagrams illustrate general workflows commonly employed in the study of quinoxaline derivatives.

References

- 1. Human Metabolome Database: Showing metabocard for 5-Methylquinoxaline (HMDB0033178) [hmdb.ca]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. pharmatutor.org [pharmatutor.org]

- 4. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel Ethyl Quinoxaline-5-carboxylate Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery and synthesis of new ethyl quinoxaline-5-carboxylate analogs. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3][4] This document outlines synthetic methodologies, presents key quantitative data, and details experimental protocols for the preparation and evaluation of these promising compounds.

Introduction to Quinoxaline Derivatives

Quinoxalines, also known as benzopyrazines, are bicyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1] This scaffold is a key pharmacophore in numerous compounds with diverse biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[2][3][4][5][6] The derivatization of the quinoxaline core, particularly at the 5-position with a carboxylate group, offers a versatile platform for the development of novel therapeutic agents.

Synthetic Methodologies

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][7][8] For the synthesis of this compound analogs, a common starting material is methyl 2,3-diaminobenzoate.[9] Various synthetic strategies have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions, including microwave-assisted synthesis and the use of diverse catalysts.[5][7]

A general synthetic approach for preparing this compound analogs is depicted in the workflow below.

Key Synthetic Protocols

Protocol 1: Synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate [9]

-

A mixture of methyl 2,3-diaminobenzoate and oxalic acid dihydrate is heated at 140°C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with water, and dried to yield the product.

Protocol 2: Chlorination to form Methyl 2,3-dichloroquinoxaline-5-carboxylate [9]

-

The product from Protocol 1 is treated with a chlorinating agent such as thionyl chloride or phosphoryl chloride.

-

The reaction mixture is refluxed until the reaction is complete as monitored by TLC.

-

The excess chlorinating agent is removed under reduced pressure, and the residue is carefully quenched with ice water.

-

The precipitated solid is filtered, washed with water, and dried.

Protocol 3: Nucleophilic Substitution to Introduce Diversity [9][10]

-

The dichloroquinoxaline intermediate is reacted with various nucleophiles (e.g., amines, thiols) to introduce substituents at the 2 and 3 positions.

-

The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) in the presence of a base such as triethylamine.

-

The reaction mixture is stirred at room temperature or heated as required.

-

After completion, the product is isolated by pouring the reaction mixture into water and extracting with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Protocol 4: Esterification to this compound [5]

-

The corresponding carboxylic acid can be esterified to the ethyl ester using ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid.

-

The reaction mixture is refluxed, and the progress is monitored by TLC.

-

After completion, the solvent is evaporated, and the residue is worked up to isolate the ethyl ester.

Quantitative Data Summary

The following tables summarize representative quantitative data for synthesized quinoxaline derivatives based on available literature.

Table 1: Synthesis Yields of Quinoxaline Derivatives

| Compound Type | Starting Materials | Catalyst/Conditions | Yield (%) | Reference |

| 2,3-Diphenylquinoxaline | Benzoin, o-phenylenediamine | Glacial acetic acid, reflux | 98 | |

| 2,3-Diphenylquinoxaline | Benzoin, o-phenylenediamine | Microwave, acetic acid | 96 | [11] |

| Quinoxaline Derivatives | o-phenylenediamine, benzyl | AlCuMoVP/Toluene, 25°C | 92 | [8] |

| 2-Phenylquinoxaline | 1,2-diaminobenzene, phenacyl bromide | Pyridine/THF, RT | Excellent | |

| Quinoxaline-5-carboxamides | Methyl 2,3-dichloroquinoxaline-5-carboxylate, amines | Pivolyl chloride, Et3N, DMF | 80-97 | [9] |

Table 2: Biological Activity of Quinoxaline Derivatives

| Compound | Target/Assay | IC50 (µM) | Cell Line | Reference |

| 6-chloroquinoxaline derivative (Compound 6) | Cytotoxicity | 6.18 | HCT-116 | [12] |

| 6-chloroquinoxaline derivative (Compound 6) | Cytotoxicity | 5.11 | MCF-7 | [12] |

| Tetrazolo[1,5-a]quinoxaline derivative (Compound 4) | Cytotoxicity | 0.01 ± 0.001 | Various | [4] |

| Ethyl quinoxaline-7-carboxylate 1,4-di-N-oxide (T-017) | Antiamoebic | 1.99-0.35 | E. histolytica | [13] |

| 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives | Aldose Reductase Inhibition | Low nM to µM | - | [14] |

Signaling Pathways and Mechanism of Action

Quinoxaline derivatives have been shown to exert their biological effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.[15] For instance, some quinoxaline analogs have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[12]

The structure-activity relationship (SAR) of quinoxaline derivatives often reveals that the nature and position of substituents on the quinoxaline ring significantly influence their biological activity.[1][16] For example, electron-withdrawing or electron-donating groups at specific positions can modulate the inhibitory potency against target enzymes.[1]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic methodologies are well-established and offer considerable flexibility for creating a diverse library of analogs. The potent biological activities observed for various quinoxaline derivatives underscore the potential of this compound class in drug discovery. Further exploration of the structure-activity relationships and mechanisms of action will be crucial for optimizing the therapeutic profile of these compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. Discovery of New Quinoxalines as Cytotoxic Agents: Design, Synthesis and Molecular Modeling [journals.ekb.eg]

- 13. Synthesis and in vitro evaluation of new ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide against Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationship studies of quinoxaline derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Potential Therapeutic Targets for Ethyl Quinoxaline-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets for Ethyl Quinoxaline-5-carboxylate, a member of this versatile family. Drawing upon the extensive research conducted on structurally related quinoxaline derivatives, this document outlines plausible molecular targets, summarizes key quantitative data, details relevant experimental protocols for target validation, and presents signaling pathways and experimental workflows through standardized diagrams. The information herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction to Quinoxaline Derivatives

Quinoxalines, formed by the fusion of a benzene and a pyrazine ring, represent a privileged scaffold in drug discovery.[1][2] Their unique structural and electronic properties allow them to interact with a wide array of biological targets, including enzymes, receptors, and DNA.[1] Consequently, quinoxaline derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antiprotozoal effects.[2][3] The biological activity of these compounds is often modulated by the nature and position of substituents on the quinoxaline ring system. This guide focuses on this compound and its potential therapeutic applications based on the established activities of the broader quinoxaline class.

Potential Therapeutic Areas and Molecular Targets

Based on the pharmacological profiles of various quinoxaline derivatives, several key therapeutic areas and potential molecular targets can be postulated for this compound.

Oncology

Quinoxaline derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[4][5]

-

Potential Targets:

-

Protein Tyrosine Kinases (PTKs): Many quinoxalines act as competitive inhibitors of ATP at the kinase domain of PTKs, which are crucial in cancer cell proliferation and survival.[4] Vascular Endothelial Growth Factor Receptor (VEGFR-2) is a notable target for some quinoxaline derivatives.[4]

-

Apoptosis Induction: Certain quinoxalines have been shown to induce apoptosis in cancer cells, making proteins in the apoptotic pathway potential targets.[4][5]

-

DNA Intercalation: The planar structure of the quinoxaline ring allows some derivatives to intercalate with DNA, leading to cytotoxic effects.

-

-

Supporting Evidence:

-

A series of quinoxaline derivatives demonstrated potent antiproliferative activity against HCT116, HepG2, and MCF-7 cancer cell lines.[4]

-

Quinoxaline-bisarylurea compounds have been reported to exhibit anti-tumor activity.[4]

-

A quinoxaline sulfonamide derivative showed potent antitumor activity against a liver carcinoma cell line with an IC50 value of 0.5 µg/mL.[3]

-

Infectious Diseases

The quinoxaline scaffold is a key component in a variety of antimicrobial agents.

-

Antibacterial:

-

Potential Targets: Bacterial DNA gyrase and topoisomerase IV are potential targets, as are enzymes involved in bacterial cell wall synthesis.

-

Supporting Evidence: Quinoxaline-5-carboxamide derivatives have demonstrated excellent antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[6]

-

-

Antiprotozoal:

-

Potential Targets: Key enzymes in the metabolism of protozoan parasites are promising targets. For instance, in Entamoeba histolytica, thioredoxin reductase (EhTrxR) has been identified as a target for quinoxaline 1,4-di-N-oxide derivatives.[7] In Trypanosoma cruzi, trypanothione reductase is a potential target.[8]

-

Supporting Evidence: Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives have shown activity against T. cruzi and Leishmania mexicana.[8] Esters of quinoxaline-7-carboxylate 1,4-di-N-oxide have also demonstrated potent activity against E. histolytica.[7]

-

Neurological Disorders

Certain quinoxaline derivatives have shown activity at receptors in the central nervous system.

-

Potential Targets:

-

5-HT3 Receptor: This receptor is involved in nausea and vomiting, making it a target for antiemetic drugs.

-

AMPA/NMDA Receptors: These glutamate receptors are involved in excitatory synaptic transmission and are implicated in various neurological conditions.[9]

-

-

Supporting Evidence:

Quantitative Data for Representative Quinoxaline Derivatives

The following table summarizes the biological activity of various quinoxaline derivatives, providing a reference for the potential potency of this compound.

| Compound Class | Target Organism/Cell Line | Target/Assay | Potency (IC50/MIC) | Reference |

| Quinoxaline-5-carboxamides | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Antibacterial Activity | Moderate to Excellent | [6] |

| Quinoxaline Sulfonamide Derivative | Liver Carcinoma Cell Line | Antitumor Activity | 0.5 µg/mL | [3] |

| Ethyl/Methyl Quinoxaline-7-carboxylate 1,4-di-N-oxides | Trypanosoma cruzi, Leishmania mexicana | Antiprotozoal Activity | - | [8] |

| Esters of Quinoxaline-7-carboxylate 1,4-di-N-oxide | Entamoeba histolytica | Antiamoebic Activity | 0.331 to 3.56 µM | [7] |

| Quinoxaline Derivatives (e.g., VC-605) | Guinea-pig ileum | 5-HT3 Receptor Antagonism | ~3 orders of magnitude more potent than ondansetron | [10] |

Experimental Protocols for Target Validation

To elucidate the specific therapeutic targets of this compound, a systematic experimental approach is required.

General Workflow for Target Identification and Validation

Workflow for Target Identification and Validation.

Detailed Methodologies

4.2.1. Kinase Inhibition Assay (Example: VEGFR-2)

-

Objective: To determine the in vitro inhibitory activity of this compound against a specific protein kinase.

-

Materials: Recombinant human VEGFR-2, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), this compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well plate, add the kinase, substrate, and test compound or vehicle control. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

4.2.2. Antibacterial Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Materials: Bacterial strains (e.g., S. aureus, E. coli), Mueller-Hinton broth, this compound, positive control antibiotic (e.g., ciprofloxacin), and 96-well microtiter plates.

-

Procedure: a. Prepare a twofold serial dilution of this compound in the microtiter plate. b. Add a standardized inoculum of the bacterial suspension to each well. c. Include wells for positive (bacteria only) and negative (broth only) controls. d. Incubate the plates at 37°C for 18-24 hours. e. Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity.

4.2.3. 5-HT3 Receptor Binding Assay

-

Objective: To assess the binding affinity of this compound to the 5-HT3 receptor.

-

Materials: Cell membranes expressing the human 5-HT3 receptor, a radiolabeled ligand (e.g., [3H]GR65630), this compound, binding buffer, and a scintillation counter.

-

Procedure: a. Incubate the cell membranes with the radiolabeled ligand and varying concentrations of this compound or a known 5-HT3 antagonist (e.g., ondansetron). b. After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters. c. Wash the filters to remove non-specific binding. d. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibition constant) by analyzing the displacement of the radioligand by the test compound using the Cheng-Prusoff equation.

Signaling Pathways

Understanding the signaling pathways in which potential targets are involved is crucial for predicting the pharmacological effects of this compound.

VEGFR-2 Signaling Pathway in Angiogenesis

Potential inhibition of VEGFR-2 signaling.

5-HT3 Receptor Signaling in Nausea and Vomiting

Potential antagonism of 5-HT3 receptor signaling.

Conclusion

While direct experimental data on this compound is emerging, the extensive body of research on the quinoxaline class of compounds provides a strong foundation for predicting its potential therapeutic targets. The most promising avenues for investigation appear to be in oncology, infectious diseases, and neurology, with specific molecular targets including protein kinases, microbial enzymes, and neurotransmitter receptors. The experimental protocols and conceptual frameworks presented in this guide offer a systematic approach for the scientific community to rigorously evaluate the therapeutic potential of this compound and to accelerate its journey from a promising scaffold to a potential therapeutic agent. Further structure-activity relationship studies will also be crucial in optimizing its activity against specific targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 10. Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl Quinoxaline-5-carboxylate (CAS: 7044-09-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl quinoxaline-5-carboxylate, a heterocyclic compound belonging to the quinoxaline class, is a molecule of growing interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities. Notably, this guide highlights the inhibitory role of the closely related quinoxaline-5-carboxylic acid on the canonical NF-κB signaling pathway, a critical regulator of inflammation and cellular responses. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a solid at room temperature. While comprehensive experimental data for this specific compound is not widely published, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| CAS Number | 7044-09-9 | |

| Molecular Formula | C₁₁H₁₀N₂O₂ | |

| Molecular Weight | 202.21 g/mol | |

| Appearance | Solid (predicted) | |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Ethanol) | General knowledge |

| ¹H NMR Spectrum | Predicted shifts based on related structures | Inferred |

| ¹³C NMR Spectrum | Predicted shifts based on related structures | Inferred |

| IR Spectrum | Characteristic peaks expected for aromatic rings, esters, and C-N bonds | Inferred |

| Mass Spectrum | Expected molecular ion peak [M]+ at m/z 202.07 | Calculated |

Note: The spectroscopic data presented is inferred from the analysis of closely related quinoxaline derivatives. Researchers should obtain experimental data for confirmation.

Synthesis of this compound

General Experimental Protocol: Condensation of 2,3-Diaminobenzoic Acid with an Ethyl Glyoxalate derivative

This protocol is based on established methods for quinoxaline synthesis.[1]

Materials:

-

2,3-Diaminobenzoic acid

-

Ethyl glyoxalate (or a suitable derivative)

-

Ethanol or Acetic Acid (as solvent)

-

Glacial acetic acid (as catalyst, if needed)

-

Sodium bicarbonate solution (for work-up)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve 2,3-diaminobenzoic acid (1 equivalent) in ethanol or acetic acid.

-

Add ethyl glyoxalate (1 to 1.2 equivalents) to the solution.

-

If necessary, add a catalytic amount of glacial acetic acid.

-

The reaction mixture is then typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Experimental Workflow:

Biological Activity and Signaling Pathway

While the specific biological activities of this compound are not extensively documented, research on the closely related quinoxaline-5-carboxylic acid has revealed significant otoprotective effects.[2][3] Studies have shown that quinoxaline-5-carboxylic acid can protect hair cells in the inner ear from damage induced by ototoxic drugs like aminoglycoside antibiotics and cisplatin.[2][3]

The protective mechanism of quinoxaline-5-carboxylic acid has been linked to its ability to inhibit the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[2][3] The NF-κB pathway is a crucial regulator of the inflammatory response, and its overactivation can lead to cellular damage. By inhibiting this pathway, quinoxaline-5-carboxylic acid helps to mitigate the inflammatory cascade triggered by ototoxic agents, thereby preserving the delicate hair cells responsible for hearing.

The Canonical NF-κB Signaling Pathway and its Inhibition

The canonical NF-κB pathway is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1. This activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. Once IκBα is degraded, the NF-κB dimer (typically p65/p50) is free to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.

Quinoxaline-5-carboxylic acid is thought to interfere with this process, preventing the translocation of NF-κB to the nucleus and thereby suppressing the expression of inflammatory mediators.

Safety and Handling

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors. Use a fume hood when handling the solid or solutions.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its structural similarity to quinoxaline-5-carboxylic acid, a known inhibitor of the pro-inflammatory NF-κB pathway, suggests its potential in treating inflammatory conditions and drug-induced ototoxicity. This technical guide provides a starting point for researchers interested in exploring the properties and applications of this compound. Further experimental validation of its physical properties, optimization of its synthesis, and in-depth investigation of its biological activities are warranted to fully elucidate its therapeutic potential.

References

Exploring the Antibacterial Potential of Quinoxaline-5-Carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the urgent discovery and development of novel antibacterial agents. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including potent antibacterial effects. This technical guide focuses on the antibacterial potential of quinoxaline-5-carboxamide derivatives, providing a comprehensive overview of their synthesis, in vitro and in vivo evaluation, and proposed mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of new antibacterial therapies.

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of quinoxaline-5-carboxamide derivatives is typically evaluated by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria. The following tables summarize the quantitative data from various studies, showcasing the structure-activity relationship (SAR) of these compounds.

Table 1: In Vitro Antibacterial Activity of Quinoxaline-5-Carboxamide Derivatives (MIC in µg/mL)

| Compound | R Group | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Streptococcus pyogenes |

| 5a | Phenyl | >1000 | >1000 | 250 | 500 |

| 5b | 4-Fluorophenyl | 200 | 250 | 100 | 125 |

| 5c | 4-Chlorophenyl | 250 | 500 | 125 | 200 |

| 5d | 4-Bromophenyl | 250 | 500 | 125 | 200 |

| 5e | 4-Methylphenyl | 500 | >1000 | 200 | 250 |

| 5f | 4-Methoxyphenyl | >1000 | >1000 | 500 | >1000 |

| 5g | 3,4-Dichlorophenyl | 200 | 250 | 100 | 125 |

| 5h | Cyclohexyl | 125 | 200 | 50 | 100 |